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Compound of Interest

Compound Name: N-Methylformamide-d5

Cat. No.: B12062043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Methylformamide-d5
(NMF-d5) as a solvent for Nuclear Magnetic Resonance (NMR) analysis, with a particular focus

on applications in drug discovery and development. The content covers the physicochemical

properties of NMF-d5, detailed protocols for sample preparation and NMR data acquisition, and

its application in fragment-based drug discovery.

Introduction to N-Methylformamide-d5 in NMR
Spectroscopy
N-Methylformamide-d5 is a deuterated polar aprotic solvent that is particularly useful for NMR

studies of compounds with limited solubility in more common NMR solvents like chloroform-d or

DMSO-d6. Its ability to dissolve a wide range of polar molecules, including peptides, and

certain membrane proteins, makes it a valuable tool in drug discovery research. The

deuteration of the solvent minimizes its own signals in ¹H NMR spectra, allowing for clearer

observation of the analyte's signals.

N-Methylformamide exists as a mixture of cis and trans conformers due to the restricted

rotation around the amide C-N bond. This can result in the appearance of two distinct sets of

signals for the solvent and potentially for the dissolved analyte, a factor that researchers should

be aware of during spectral interpretation.
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Physicochemical and NMR Properties of N-
Methylformamide
A summary of the key physical and chemical properties of N-Methylformamide is provided

below. It is important to note that definitive, publicly available data on the precise ¹H and ¹³C

NMR residual chemical shifts for N-Methylformamide-d5 is limited. The provided NMR data is

based on the non-deuterated form and the closely related N,N-Dimethylformamide-d7, and

should be used as a reference. It is strongly recommended that users determine the exact

residual solvent peak positions experimentally on their specific instrument.

Table 1: Physicochemical Properties of N-Methylformamide

Property Value

N-Methylformamide-d5

Chemical Formula C₂D₅NO

Molecular Weight 64.10 g/mol

Isotopic Purity Typically ≥98 atom % D

N-Methylformamide (non-deuterated)

Chemical Formula C₂H₅NO

Molecular Weight 59.07 g/mol

Density 1.011 g/mL at 25 °C

Melting Point -4 °C

Boiling Point 182.5 °C

Table 2: Reference NMR Data
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Nucleus Compound
Chemical Shift
(ppm)

Multiplicity

¹H
N-Methylformamide

(in CDCl₃)

~8.0 (trans CHO),

~7.8 (cis CHO)
br s

~2.8 (trans N-CH₃),

~2.9 (cis N-CH₃)
d

~6.5 (NH) br s

¹³C
N-Methylformamide

(in CDCl₃)

~165 (trans C=O),

~162 (cis C=O)
s

~26 (trans N-CH₃),

~31 (cis N-CH₃)
s

¹H

N,N-

Dimethylformamide-

d7 (residual)

8.03, 2.92, 2.75 s

¹³C

N,N-

Dimethylformamide-

d7 (residual)

163.15, 34.89, 29.76 t

Note: Chemical shifts are referenced to TMS and can be influenced by concentration,

temperature, and the specific analyte.

Experimental Protocols
General Sample Preparation for NMR Analysis
This protocol outlines the standard procedure for preparing a sample for NMR analysis using

N-Methylformamide-d5.

Materials:

Analyte of interest

N-Methylformamide-d5
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High-quality 5 mm NMR tubes and caps

Volumetric flasks and pipettes

Vortex mixer

Filter (e.g., glass wool plug in a Pasteur pipette)

Procedure:

Weighing the Analyte: Accurately weigh a suitable amount of the analyte. For ¹H NMR of

small molecules, 5-10 mg is typically sufficient. For ¹³C NMR or for biomolecules, a higher

concentration may be required.

Dissolving the Analyte: Dissolve the weighed analyte in a known volume of N-
Methylformamide-d5 in a clean, dry vial. Use a vortex mixer to ensure complete dissolution.

Filtering the Sample: To remove any particulate matter that can degrade the quality of the

NMR spectrum, filter the solution through a glass wool plug directly into the NMR tube.

Adjusting the Volume: The final sample volume in a standard 5 mm NMR tube should be

approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and

contamination. Clearly label the tube with the sample identification.

Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before

starting the experiment.

Protocol for Ligand-Observed NMR Fragment-Based
Screening
N-Methylformamide-d5 can be an effective solvent for screening fragment libraries against

target proteins, especially for proteins that require a polar aprotic environment to maintain their

native conformation. This protocol describes a general workflow for a ligand-observed NMR

screening experiment.
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Materials:

Target protein

Fragment library (dissolved in NMF-d5)

N-Methylformamide-d5

NMR tubes

NMR spectrometer equipped with a suitable probe

Procedure:

Sample Preparation:

Prepare a stock solution of the target protein in a suitable buffer prepared with N-
Methylformamide-d5.

Prepare stock solutions of individual fragments or fragment mixtures in N-
Methylformamide-d5.

For the screening experiment, prepare two sets of NMR samples:

Reference Samples: Containing the fragment(s) of interest in NMF-d5.

Protein Samples: Containing the same concentration of fragment(s) as the reference

samples, plus the target protein.

NMR Data Acquisition:

Acquire a 1D ¹H NMR spectrum for each reference and protein sample.

Commonly used ligand-observed NMR experiments for fragment screening include:

Saturation Transfer Difference (STD) NMR: To identify fragments that bind to the protein

by observing the transfer of saturation from the protein to the bound ligand.
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Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY): To detect

binding by observing the transfer of magnetization from bulk water to the ligand via the

protein.

Carr-Purcell-Meiboom-Gill (CPMG): To identify binders by observing the differential

transverse relaxation rates of free versus bound ligands.

Data Analysis:

Compare the spectra of the protein samples to the reference samples.

In STD NMR, the appearance of signals in the difference spectrum indicates binding.

In WaterLOGSY, a change in the sign of the ligand signals from positive (in the reference)

to negative (in the presence of the protein) indicates binding.

In CPMG, a decrease in the intensity of ligand signals in the presence of the protein

suggests binding.

Hit Validation:

Validate the initial hits by re-screening individual fragments from the hit mixtures.

Determine the binding affinity (K_D) of the validated hits through NMR titration

experiments.

Table 3: Typical Instrument Parameters for Ligand-Observed NMR Screening
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Parameter ¹H 1D STD WaterLOGSY CPMG

Pulse Sequence zg30 stddiff ep cpmgpr1d

Spectrometer

Frequency
≥ 400 MHz ≥ 400 MHz ≥ 400 MHz ≥ 400 MHz

Temperature 298 K 298 K 298 K 298 K

Number of Scans 16-64 128-1024 128-512 64-256

Acquisition Time 2-4 s 2-4 s 2-4 s 2-4 s

Relaxation Delay 1-5 s 1-5 s 1-5 s 1-5 s

Saturation Time

(STD)
N/A 2-3 s N/A N/A

CPMG Loop

Time
N/A N/A N/A 40-100 ms

Note: These are starting parameters and should be optimized for the specific protein-ligand

system and spectrometer.

Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a ligand-observed NMR fragment-based

screening campaign, a key application in drug discovery where N-Methylformamide-d5 can be

employed.

1. Preparation

2. Primary Screening 3. Data Analysis 4. Hit Validation

Target Protein
Preparation

Ligand-Observed
NMR Screening

(e.g., STD, WaterLOGSY)

Fragment Library
in NMF-d5

Identify Hit
Mixtures

Deconvolution of
Hit Mixtures

Screen Single
Fragments

Determine Binding
Affinity (K_D)
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Click to download full resolution via product page

Caption: Workflow for Ligand-Observed NMR Fragment-Based Screening.

Conclusion
N-Methylformamide-d5 is a valuable, albeit specialized, solvent for NMR-based studies in

drug discovery and other areas of chemical research. Its ability to dissolve highly polar

molecules that are intractable in other common deuterated solvents opens up possibilities for

studying a wider range of chemical and biological systems. While the lack of readily available,

precise residual solvent peak data necessitates initial experimental determination by the user,

the protocols and reference information provided herein offer a solid foundation for the

successful application of N-Methylformamide-d5 in your research endeavors. Careful sample

preparation and optimization of NMR parameters are key to obtaining high-quality, reproducible

data.

To cite this document: BenchChem. [Application Notes and Protocols for NMR Analysis with
N-Methylformamide-d5]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12062043#experimental-setup-for-nmr-analysis-with-
n-methylformamide-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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